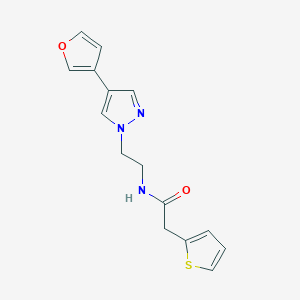

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Beschreibung

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a furan-3-yl group and an ethyl linker to a thiophen-2-yl acetamide moiety. The compound’s synthesis likely involves coupling a pyrazole-ethylamine intermediate with a thiophene-activated acid derivative, analogous to methods described for related molecules .

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-15(8-14-2-1-7-21-14)16-4-5-18-10-13(9-17-18)12-3-6-20-11-12/h1-3,6-7,9-11H,4-5,8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBVPMUPHVMPAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multi-step process. Starting with the preparation of individual heterocyclic components like furan, pyrazole, and thiophene, these are then conjugated through stepwise reactions. Key steps usually include acylation and cyclization reactions under carefully controlled conditions such as low to moderate temperatures and the use of specific catalysts to ensure precision.

Industrial Production Methods: : On an industrial scale, the compound can be produced using similar synthetic routes but optimized for scalability. Automation and high-throughput techniques ensure that the yields are maximized while maintaining purity. Solvents and reagents are chosen based on their efficiency and ease of recycling to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : It can undergo oxidation reactions, leading to the formation of carbonyl or quinonoid derivatives.

Reduction: : Reduction reactions often involve the addition of hydrogen atoms, resulting in saturated analogs.

Substitution: : This compound readily participates in nucleophilic and electrophilic substitution reactions, modifying its functional groups for different applications.

Common Reagents and Conditions: : Some commonly used reagents include transition metal catalysts, mild oxidizing agents, and strong bases. Typical conditions range from ambient to elevated temperatures and neutral to slightly acidic pH levels.

Major Products Formed from These Reactions: : Depending on the reaction type, the products can vary from simple oxidized forms to complex substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: : This compound serves as a key intermediate in the synthesis of more complex organic molecules, valuable in drug discovery and material science.

Biology: : It exhibits various biological activities, making it a candidate for developing new therapeutic agents.

Medicine: : Researchers are exploring its potential as a pharmacologically active compound, particularly for anti-inflammatory and anti-cancer properties.

Industry: : In industrial applications, it is used in the synthesis of polymers and other advanced materials, owing to its stability and reactivity.

Wirkmechanismus

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, often inhibiting or modifying their activity. Pathways involved usually include signal transduction or metabolic pathways where the compound can act as an agonist or antagonist, depending on its functional group modifications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

- Structure: Contains a pyrazole ring linked to a thiophen-2-ylmethyl group and a methylphenoxy-acetamide side chain.

- Key Differences: Replaces the furan-3-yl group with a methylphenoxy moiety, increasing lipophilicity.

- Synthesis: Produced from 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate (purity ≥99%) .

N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide (Compound 55)

- Structure : Features a triazole core instead of pyrazole, with a 3-fluorophenyl and methoxy substituent.

- Key Differences: The triazole ring may enhance metabolic stability compared to pyrazole.

- Synthesis : Prepared via coupling of amines with activated acid derivatives, yielding compounds with melting points ranging from 156°C to 227°C .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Physicochemical and Crystallographic Properties

- Crystal Packing : Analogues like 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit hydrogen-bonded dimers, with dihedral angles between aromatic rings influencing molecular conformation . The target compound’s furan-pyrazole geometry may similarly affect its solid-state properties.

- Solubility: Thiophene and furan substituents likely confer moderate hydrophobicity, whereas polar groups (e.g., cyano in ) enhance water solubility .

Biologische Aktivität

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a furan ring, a pyrazole moiety, and a thiophene group. Its molecular formula is with a molecular weight of approximately 284.32 g/mol. The presence of these heterocycles contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is attributed to its ability to modulate enzyme activity and interact with cellular receptors. Specifically, it may act as an inhibitor or modulator for enzymes involved in critical metabolic pathways:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, which can alter metabolic processes.

- Receptor Interaction : It can interact with various receptors, potentially influencing signaling pathways associated with inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation in vitro:

- Cell Lines Tested : MCF7 (breast cancer) and HePG2 (liver cancer).

- Results : Significant cytotoxic effects were observed, with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 20.51 ± 2.3 |

| HePG2 | 18.16 ± 1.1 |

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Antiviral Properties : A study indicated that derivatives similar to this compound displayed antiviral activity superior to standard treatments like ribavirin, suggesting potential applications in antiviral drug development .

- Anti-inflammatory Effects : Research has suggested that the compound may also possess anti-inflammatory properties by modulating cytokine release in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.